

# The Pharmacokinetic and Pharmacodynamic Profile of RP101075: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: RP101075

Cat. No.: B3321049

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## Introduction

**RP101075** is an active metabolite of Ozanimod (RPC1063), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator.<sup>[1]</sup> As a key contributor to the overall pharmacological activity of its parent compound, a thorough understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of **RP101075** is crucial for the development and clinical application of S1P1R-targeting therapies. This technical guide provides an in-depth overview of the PK and PD of **RP101075**, including detailed experimental protocols and visualizations of key biological pathways and workflows.

## Pharmacokinetics of RP101075

**RP101075** is formed in humans following the administration of Ozanimod.<sup>[1]</sup> It is considered a minor active metabolite in terms of plasma concentration compared to the parent drug and another major active metabolite, RP101988.<sup>[2]</sup>

## Data Presentation: Pharmacokinetic Parameters of RP101075 in Healthy Volunteers

The following table summarizes the key pharmacokinetic parameters of **RP101075** observed in clinical studies involving healthy adult volunteers.

Parameter	Value	Study Condition	Source
Tmax (median)	~6 hours	Following single and multiple doses of Ozanimod	[3]
Elimination Half-life (t <sub>1/2</sub> )	19-22 hours	Following single and multiple doses of Ozanimod	[1]
Plasma AUC (% of total agonist)	11%	At steady state	
Food Effect on Cmax (90% CI for ratio)	0.76-0.88	High-fat meal vs. fasted	
Food Effect on AUC <sub>0-∞</sub> (90% CI for ratio)	Within 0.80-1.25	High-fat and low-fat meal vs. fasted	

## Experimental Protocols

### Clinical Pharmacokinetic Study Protocol (Adapted from NCT03644576)

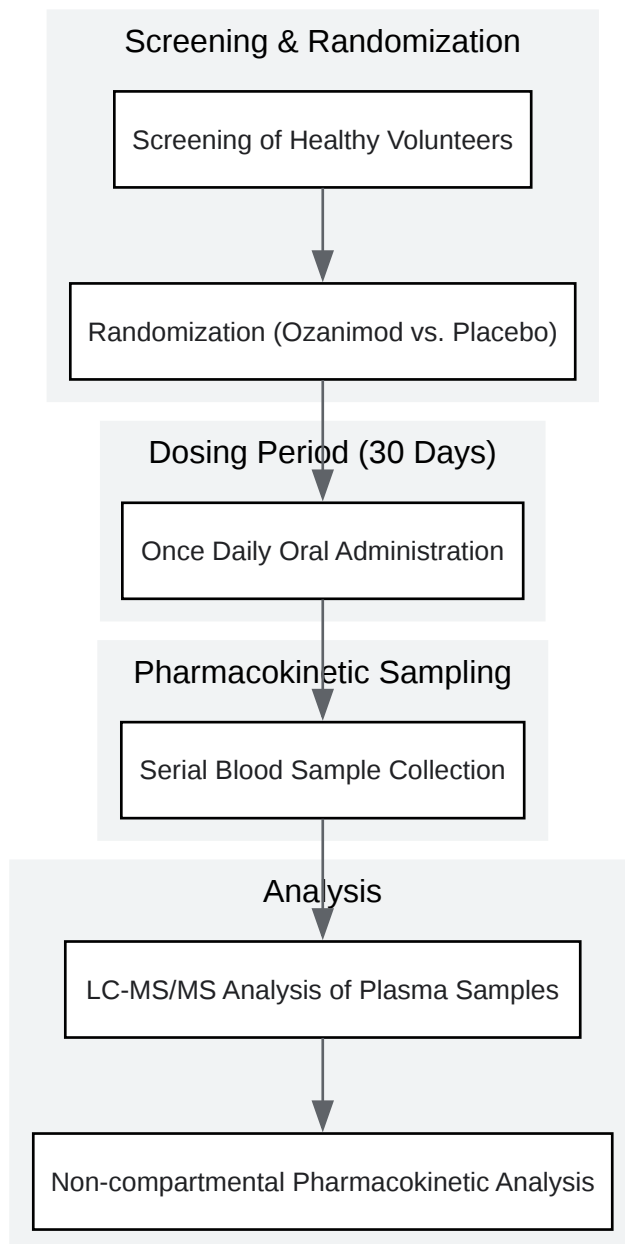
This protocol outlines the methodology for a Phase 1, single-center, randomized, double-blind, placebo-controlled study to evaluate the multiple-dose pharmacokinetics of Ozanimod and its metabolites, including **RP101075**.

#### Study Design:

- Participants: 56 healthy adult subjects.
- Treatment Arms: Randomized to receive either Ozanimod or placebo once daily for 30 days.
- Dosing Regimen: A dose-escalation schedule for Ozanimod was followed.

- **Blood Sampling:** Blood samples for pharmacokinetic analysis of Ozanimod and its metabolites were collected at pre-dose and at various time points post-dose on specified days.
- **Analytical Method:** Plasma concentrations of **RP101075** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Pharmacokinetic Analysis:** Plasma concentration-time data were analyzed using non-compartmental methods to determine key PK parameters such as C<sub>max</sub>, T<sub>max</sub>, and AUC.

## Experimental Workflow for Clinical Pharmacokinetic Study

[Click to download full resolution via product page](#)**Figure 1:** Experimental Workflow for a Clinical Pharmacokinetic Study.

## Laser-Induced Thrombosis Mouse Model Protocol

This protocol describes a method for inducing thrombosis in a mouse model to evaluate the pharmacodynamic effects of **RP101075** on microvascular circulation.

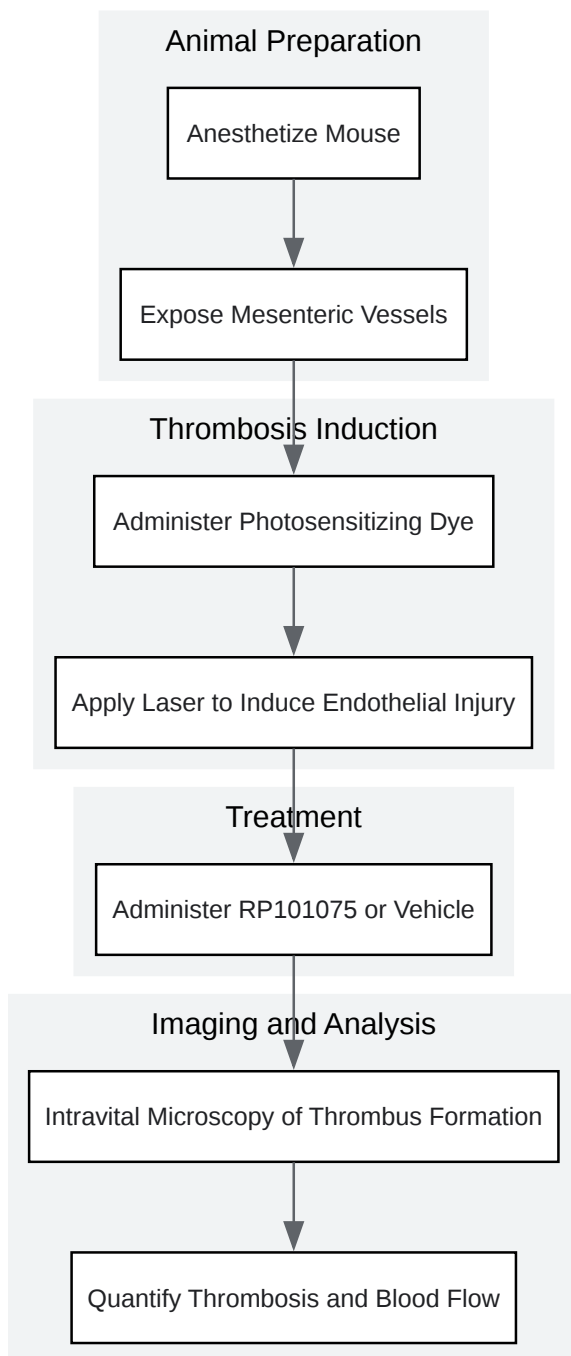
### Animal Model:

- Male BALB/c mice are used.

### Procedure:

- Anesthesia: Mice are anesthetized.
- Surgical Preparation: A midline laparotomy is performed to expose the mesenteric vessels.
- Thrombosis Induction:
  - A photosensitizing dye (e.g., Rose Bengal) is administered intravenously.
  - A specific wavelength laser is focused on a mesenteric arteriole to induce endothelial injury and subsequent thrombus formation.
- Treatment: **RP101075** or vehicle is administered to the mice.
- Intravital Microscopy: Thrombus formation and blood flow are monitored in real-time using an intravital microscope.
- Data Analysis: Thrombus size, time to occlusion, and blood flow velocity are quantified.

## Experimental Workflow for Laser-Induced Thrombosis Model

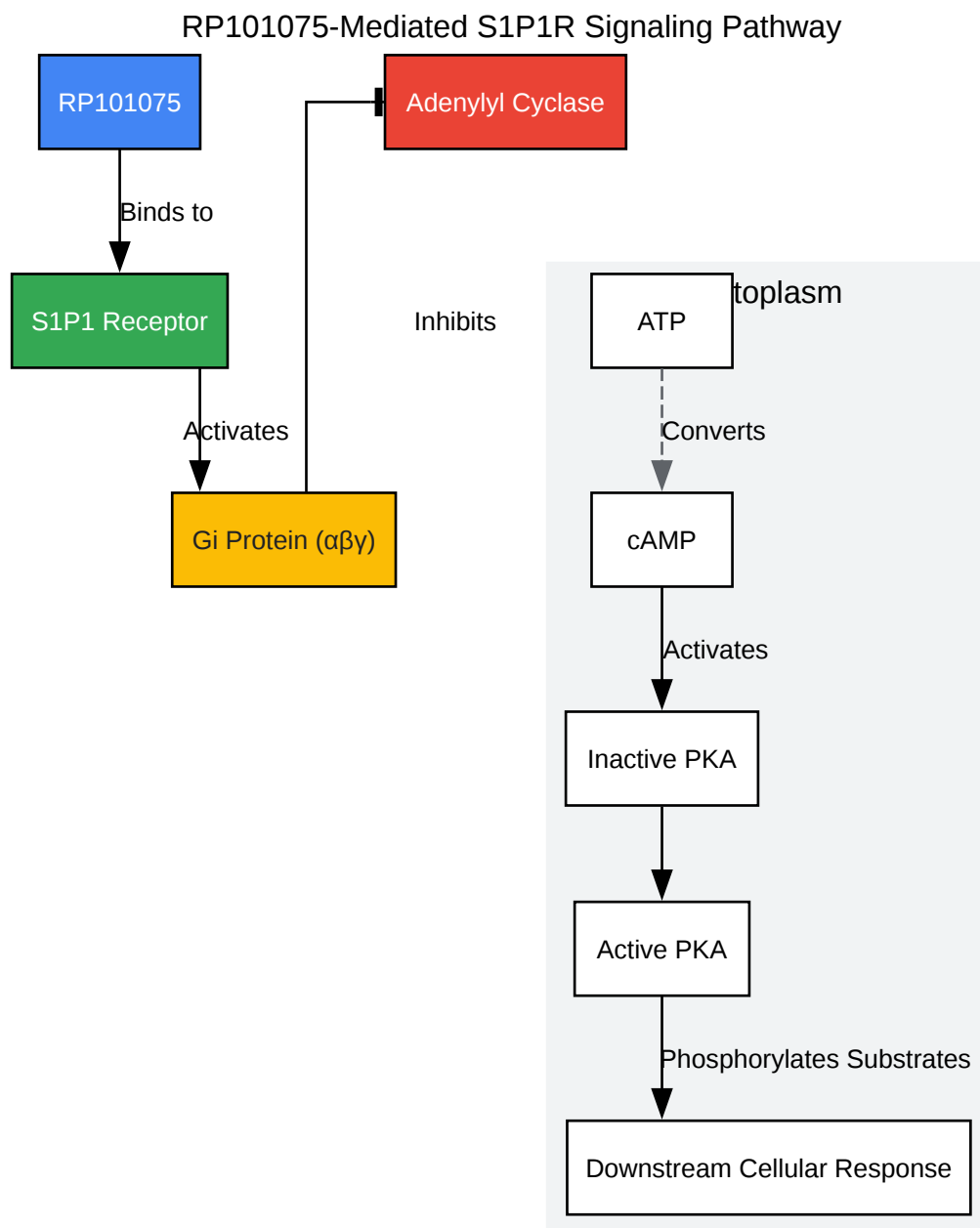
[Click to download full resolution via product page](#)**Figure 2:** Experimental Workflow for the Laser-Induced Thrombosis Mouse Model.

## Pharmacodynamics of RP101075

**RP101075** is a selective agonist of the S1P1 receptor. This interaction is the primary driver of its pharmacodynamic effects.

### S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by **RP101075** initiates a cascade of intracellular signaling events. S1P1R is coupled to the inhibitory G protein, Gi. Upon activation, the G $\alpha$ i subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key downstream effector of cAMP signaling.



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**Figure 3: RP101075-Mediated S1P1 Receptor Signaling Pathway.**

## Key Pharmacodynamic Effects

- **Lymphocyte Trafficking:** A primary pharmacodynamic effect of S1P1R agonism is the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction in circulating lymphocytes. This effect is a key mechanism for the therapeutic efficacy of Ozanimod in autoimmune diseases.
- **Vascular Effects:** **RP101075** has been shown to improve microvascular circulation following thrombosis. This effect is likely mediated by its action on S1P1 receptors on endothelial cells.

## Conclusion

**RP101075** is a pharmacologically active metabolite of Ozanimod that contributes to the overall efficacy of the parent drug through its selective agonism of the S1P1 receptor. Its pharmacokinetic profile is characterized by a relatively long half-life. The primary pharmacodynamic effect of **RP101075** is the modulation of lymphocyte trafficking and vascular function via the S1P1R-Gi-cAMP signaling pathway. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

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